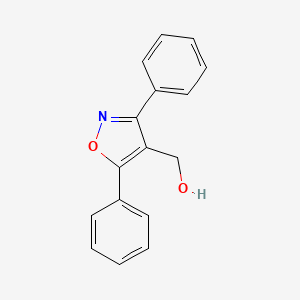

(3,5-Diphenyl-1,2-oxazol-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62033-12-9 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

(3,5-diphenyl-1,2-oxazol-4-yl)methanol |

InChI |

InChI=1S/C16H13NO2/c18-11-14-15(12-7-3-1-4-8-12)17-19-16(14)13-9-5-2-6-10-13/h1-10,18H,11H2 |

InChI Key |

JWTCXNWWBAKDLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 3,5 Diphenyl 1,2 Oxazol 4 Yl Methanol

Reactions Involving the Primary Alcohol Functionality at the 4-Position

The hydroxyl group at the 4-position of the 3,5-diphenylisoxazole (B109209) core is the primary site of reactivity, enabling a variety of chemical transformations. These reactions are crucial for synthesizing derivatives with modified properties and for building larger, more complex molecular structures.

Oxidation Reactions to Carbaldehydes and Carboxylic Acids

The primary alcohol of (3,5-Diphenyl-1,2-oxazol-4-yl)methanol can be selectively oxidized to either the corresponding carbaldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically employed for the synthesis of 3,5-diphenylisoxazole-4-carbaldehyde (B12898818). Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are effective for this transformation, preventing over-oxidation to the carboxylic acid.

Vigorous oxidation of the primary alcohol leads to the formation of 3,5-diphenylisoxazole-4-carboxylic acid. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) can achieve this. Alternatively, a two-step process involving the initial synthesis of the aldehyde followed by its subsequent oxidation is also a common strategy. Furthermore, the hydrolysis of the corresponding ethyl ester, ethyl 3,5-diphenylisoxazole-4-carboxylate, using an alkali metal hydroxide (B78521) like potassium hydroxide, also yields the desired 3,5-diphenylisoxazole-4-carboxylic acid.

| Starting Material | Product | Typical Reagents | Reaction Type |

|---|---|---|---|

| This compound | 3,5-Diphenylisoxazole-4-carbaldehyde | Pyridinium chlorochromate (PCC), Manganese dioxide (MnO2) | Partial Oxidation |

| This compound | 3,5-Diphenylisoxazole-4-carboxylic acid | Potassium permanganate (KMnO4), Jones Reagent | Full Oxidation |

| Ethyl 3,5-diphenylisoxazole-4-carboxylate | 3,5-Diphenylisoxazole-4-carboxylic acid | Potassium hydroxide (KOH), followed by acid workup | Hydrolysis |

Derivatization for Complex Molecular Architectures and Scaffolds

The hydroxyl group serves as a versatile handle for introducing a wide array of functionalities, enabling the construction of intricate molecular scaffolds.

Heteroarylmethyl phosphonates are valuable compounds in medicinal chemistry. The synthesis of diethyl (3,5-diphenylisoxazol-4-yl)methyl phosphonate (B1237965) can be achieved through the Michaelis-Arbuzov reaction. wikipedia.orgnih.gov This reaction typically involves two steps starting from the alcohol. First, the hydroxyl group is converted into a good leaving group, such as a halide, to form 4-(chloromethyl)-3,5-diphenylisoxazole. This is commonly done using reagents like thionyl chloride (SOCl2).

In the second step, the resulting chloro-derivative is reacted with a trialkyl phosphite (B83602), such as triethyl phosphite, P(OEt)3. The reaction proceeds via an SN2 mechanism where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic benzylic carbon, displacing the chloride. A subsequent dealkylation of the phosphonium (B103445) salt intermediate, typically by the displaced chloride ion, yields the final phosphonate product. wikipedia.org An "alcohol-based" variation of this reaction exists, which can work with benzyl (B1604629) alcohol derivatives in the presence of a catalyst like tetrabrabutylammonium iodide (n-Bu4NI), offering a more direct route.

| Step | Reactant | Reagent | Product |

|---|---|---|---|

| 1 | This compound | Thionyl chloride (SOCl2) | 4-(Chloromethyl)-3,5-diphenylisoxazole |

| 2 | 4-(Chloromethyl)-3,5-diphenylisoxazole | Triethyl phosphite (P(OEt)3) | Diethyl (3,5-diphenylisoxazol-4-yl)methyl phosphonate |

The Mitsunobu reaction provides a reliable method for the conversion of primary alcohols into ethers and thioethers with inversion of configuration, although this is not relevant for an achiral starting material. rsc.orgnih.gov The reaction involves the activation of the hydroxyl group of this compound with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

This in-situ activation forms an alkoxyphosphonium salt, which is a highly reactive intermediate. Subsequent nucleophilic attack by a phenol, alcohol, or thiol on the activated carbon center leads to the formation of the corresponding ether or thioether, respectively, along with triphenylphosphine oxide and the hydrazide byproduct. nih.gov This reaction is known for its mild conditions and broad substrate scope. rsc.orgnih.gov

| Reactants | Reagents | Product Type |

|---|---|---|

| This compound + Phenol/Alcohol | PPh3, DEAD/DIAD | Aryl/Alkyl Ether |

| This compound + Thiol | PPh3, DEAD/DIAD | Thioether |

The synthesis of sulfones and sulfonamides from this compound typically requires a multi-step approach.

To form a sulfone, the alcohol is first converted to its corresponding halide, 4-(chloromethyl)-3,5-diphenylisoxazole, as previously described. This halide can then undergo nucleophilic substitution with a sodium sulfinate salt (R-SO2Na), yielding the desired sulfone derivative.

For sulfonamide synthesis, a common route involves the preparation of a sulfonyl chloride. ekb.eg This can be achieved by reacting a suitable precursor with chlorosulfonic acid. The resulting 3,5-diphenylisoxazole-4-sulfonyl chloride is a key intermediate that can then be reacted with a variety of primary or secondary amines in the presence of a base (like pyridine (B92270) or triethylamine) to furnish the corresponding sulfonamides. ekb.egresearchgate.net

The formation of carboxamides from this compound is a two-step process. The first step involves the oxidation of the alcohol to 3,5-diphenylisoxazole-4-carboxylic acid, as detailed in section 3.1.1.

The second step is the coupling of the carboxylic acid with a primary or secondary amine to form the amide bond. This reaction is typically facilitated by peptide coupling reagents that activate the carboxylic acid. nih.govnih.govcommonorganicchemistry.com A widely used method involves the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.govcommonorganicchemistry.com In this process, EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted into an active ester by HOBt. This active ester readily reacts with an amine to produce the desired carboxamide in good yield under mild conditions. nih.govnih.govresearchgate.net The use of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate this transformation. nih.gov

| Reactant 1 | Reactant 2 | Coupling Reagents | Product |

|---|---|---|---|

| 3,5-Diphenylisoxazole-4-carboxylic acid | Primary/Secondary Amine (R1R2NH) | EDC, HOBt, DIPEA | N-substituted-(3,5-diphenyl-1,2-oxazol-4-yl)carboxamide |

Esterification Reactions

The primary alcohol functionality of this compound allows it to undergo typical esterification reactions. This transformation involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid or base catalyst. Acid-catalyzed esterification, often employing catalysts like sulfuric acid or p-toluenesulfonic acid, proceeds by protonating the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the alcohol. researchgate.netlidsen.com The reaction is reversible, and water is often removed to drive the equilibrium toward the ester product. lidsen.com

Alternatively, the use of more reactive acyl chlorides or anhydrides allows the reaction to proceed under milder, often basic, conditions. A base, such as pyridine, is typically used to neutralize the HCl or carboxylic acid byproduct. These methods provide a versatile route to a wide array of ester derivatives of this compound, enabling the modification of the compound's physical and chemical properties.

Table 1: Representative Esterification Reactions of this compound

| Reagent | Catalyst | Product |

|---|---|---|

| Acetic Acid | H₂SO₄ (catalytic) | (3,5-Diphenyl-1,2-oxazol-4-yl)methyl acetate |

| Benzoyl Chloride | Pyridine | (3,5-Diphenyl-1,2-oxazol-4-yl)methyl benzoate |

| Acetic Anhydride | Pyridine or DMAP | (3,5-Diphenyl-1,2-oxazol-4-yl)methyl acetate |

Reactivity of the 1,2-Oxazole Heterocyclic Ring System

The 3,5-diphenyl-1,2-oxazole ring is an aromatic heterocycle, and its stability is a defining feature of its chemistry. However, the inherent weakness of the N-O bond makes it susceptible to cleavage under various conditions, leading to a range of chemical transformations. scilit.comyoutube.com This section explores reactions that directly involve the isoxazole (B147169) ring itself.

Ring-Opening Reactions and Mechanism Elucidation

The cleavage of the isoxazole ring is a key transformation, often initiated by the scission of the weak N-O bond. This can be achieved through several methods, including reductive, base-induced, and electrophile-induced pathways.

Reductive Cleavage: Catalytic hydrogenation is a common method for cleaving the N-O bond in isoxazoles. scilit.com Using catalysts such as Raney nickel, palladium, or platinum, the isoxazole ring opens to yield β-amino enones. scilit.com This transformation is a valuable synthetic tool for converting the heterocyclic system into functionalized acyclic compounds.

Base-Induced Cleavage: Isoxazoles that are unsubstituted at the C3 position can be susceptible to ring-opening by strong bases. researchgate.net The mechanism involves deprotonation at C3, which initiates a cascade that results in the cleavage of the N-O bond to form a β-ketonitrile. researchgate.net

Electrophile-Induced Cleavage: Treatment of substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening fluorination. core.ac.uk The proposed mechanism involves an initial electrophilic fluorination of the isoxazole, followed by deprotonation and subsequent N–O bond cleavage to yield tertiary fluorinated carbonyl compounds. core.ac.uk

In the context of drug metabolism, the isoxazole ring in certain anti-inflammatory agents has been shown to undergo N-O bond cleavage to form an active α-cyanoenol metabolite. researchgate.net Studies suggest this process can proceed through a deprotonation and elimination mechanism. researchgate.net

Table 2: Summary of Isoxazole Ring-Opening Reactions

| Method | Reagents/Conditions | Resulting Product Type |

|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | β-Amino enone |

| Base-Induced Cleavage | Strong base (e.g., LDA) | β-Ketonitrile |

| Electrophilic Fluorination | Selectfluor® | α-Fluorocyanoketone |

| Metabolic Cleavage | Drug-metabolizing enzymes | α-Cyanoenol metabolite |

Cycloaddition Reactions with Diverse Dienophiles

The 1,2-oxazole ring is an aromatic system and, as such, generally lacks the reactivity required to participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. Computational studies have indicated that isoxazoles are significantly unreactive in these transformations compared to their oxazole (B20620) isomers. scilit.com The aromatic stabilization energy of the isoxazole ring makes it a poor candidate for engaging with dienophiles under typical thermal conditions.

In contrast, oxazoles can act as dienes in Diels-Alder reactions, particularly when the nitrogen atom is protonated or alkylated. scilit.comresearchgate.netnih.gov This activation lowers the LUMO energy of the diene, facilitating the cycloaddition. nih.gov While there are methods to synthesize isoxazoles via 1,3-dipolar cycloadditions, the reverse reaction or the participation of the intact isoxazole ring as a diene is not a characteristic feature of its reactivity. core.ac.uknih.gov

N-Alkylation Studies

The nitrogen atom of the isoxazole ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles such as alkyl halides. This reaction, known as N-alkylation, results in the formation of quaternary N-alkylisoxazolium salts. scilit.com These salts are analogous to the pyridinium salts formed from pyridine.

The formation of an isoxazolium salt increases the aromatic character and stability of the ring but also activates it for other reactions. For instance, N-alkylation can facilitate the subsequent ring opening of the isoxazole by treatment with a base. scilit.com The process involves the reaction of the isoxazole with an alkylating agent, such as an alkyl iodide or triflate, to yield the corresponding positively charged isoxazolium salt.

Photochemical Transformations and Photolysis Pathways

The photochemistry of isoxazoles, particularly 3,5-diphenylisoxazole, is rich and well-documented. The weak N-O bond is the primary site of reactivity upon UV irradiation. youtube.com The most prominent photochemical reaction is the rearrangement of isoxazoles into their corresponding oxazole isomers. youtube.comresearchgate.net

The widely accepted mechanism for this photoisomerization involves the initial homolytic cleavage of the N-O bond. nih.gov This is followed by rearrangement to a key azirine intermediate (specifically, a 2-acyl-2H-azirine). youtube.comresearchgate.net This azirine intermediate can then undergo further photochemical rearrangement to yield the 2,5-diphenyloxazole (B146863) product. beilstein-journals.org The specific pathway can be wavelength-dependent; for instance, irradiation of 3,5-diphenylisoxazole can lead to 2,5-diphenyloxazole, while irradiation of the azirine intermediate at a different wavelength can regenerate the starting isoxazole. researchgate.net

In addition to isomerization, laser flash photolysis studies of 3,5-diphenylisoxazole have shown the formation of a transient triplet vinylnitrene. dur.ac.uk This highly reactive intermediate is formed through the cleavage of the isoxazole ring and can be detected spectroscopically. dur.ac.uk These photochemical pathways highlight the lability of the isoxazole ring under UV irradiation and provide synthetic routes to other complex heterocyclic structures.

Table 3: Photochemical Reactions of the 3,5-Diphenylisoxazole System

| Conditions | Key Intermediate(s) | Major Product(s) | Reference(s) |

|---|---|---|---|

| UV Irradiation (>300 nm) | 2-Benzoyl-3-phenyl-2H-azirine | 2,5-Diphenyloxazole | researchgate.net |

| Flash Pyrolysis (960 °C) | 2,3-Diphenyl-2H-azirine | 2,5-Diphenyloxazole, 2-Phenylindole | beilstein-journals.org |

| Laser Flash Photolysis | Triplet vinylnitrene | - | dur.ac.uk |

Spectroscopic and Structural Elucidation of 3,5 Diphenyl 1,2 Oxazol 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of (3,5-Diphenyl-1,2-oxazol-4-yl)methanol is anticipated to reveal distinct signals corresponding to the various proton environments within the molecule. Based on data from analogous structures, such as (3-para-tolyl-isoxazol-5-yl)-methanol, the chemical shifts provide significant structural insights. sciarena.com

The protons of the two phenyl rings at positions 3 and 5 of the isoxazole (B147169) ring are expected to resonate in the aromatic region, typically between δ 7.2 and 8.0 ppm. The specific chemical shifts and multiplicities will be influenced by the electronic effects of the isoxazole ring and any through-space interactions between the rings.

A key indicator of the hydroxymethyl group is the signal for the methylene (B1212753) protons (-CH₂OH). In a related compound, (3-para-tolyl-isoxazol-5-yl)-methanol, these protons appear as a singlet at approximately 4.72 ppm. sciarena.com This singlet nature suggests a lack of coupling with adjacent protons. The proton of the hydroxyl group (-OH) is expected to appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In the aforementioned analogue, a broad singlet corresponding to the alcohol proton was observed between 2.36 and 2.42 ppm. sciarena.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 8.0 | Multiplet |

| -CH₂OH | ~ 4.7 | Singlet |

| -OH | Variable (broad) | Singlet |

Note: Data is predicted based on analogous compounds.

¹³C NMR Analysis of Carbon Framework and Hybridization States

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbon atoms of the phenyl rings will generate a series of signals in the aromatic region, typically from δ 125 to 130 ppm. The quaternary carbons of the phenyl rings to which the isoxazole is attached will appear at slightly different shifts.

The carbon atoms of the isoxazole ring are characteristic. For 3,5-diphenylisoxazole (B109209), the C3 and C5 carbons resonate at approximately δ 162.9 and 170.3 ppm, respectively, while the C4 carbon appears around δ 97.4 ppm. rsc.org In the case of this compound, the C4 carbon, being substituted with the hydroxymethyl group, will experience a significant downfield shift. The carbon of the methylene group (-CH₂OH) is expected in the aliphatic region, likely around δ 55-65 ppm. For instance, in (3-para-tolyl-isoxazole-5-yl)-methanol, the methylene carbon is found at 54.9 ppm. sciarena.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl-C | 125 - 130 |

| Isoxazole C3 | ~ 162 |

| Isoxazole C4 | > 100 |

| Isoxazole C5 | ~ 170 |

| -CH₂OH | ~ 55 - 65 |

Note: Data is predicted based on analogous compounds.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Configurational Assignment

While one-dimensional NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques can offer deeper insights into the connectivity and spatial arrangement of the molecule. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would allow for the direct correlation of proton signals with their attached carbon atoms, confirming the assignments made from the 1D spectra. researchgate.net

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to investigate the conformational preferences of the molecule. For instance, NOESY can reveal through-space interactions between the protons of the phenyl rings and the methylene protons of the hydroxymethyl group. This information would be crucial in determining the preferred orientation of the phenyl rings relative to the isoxazole core, which can be influenced by steric hindrance. Conformational analysis of related diaryl-substituted heterocyclic compounds has demonstrated the utility of NOESY in understanding their three-dimensional structures. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Hydroxyl Group Vibrations

A prominent and diagnostic feature in the IR spectrum of this compound is the absorption band corresponding to the hydroxyl (-OH) group. This is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of hydrogen bonding. In the IR spectrum of a similar compound, 3-(3-hydroxyphenyl)-5-phenylisoxazole, the O-H stretching vibration is observed in the range of 3193-3484 cm⁻¹. nih.gov This provides a strong reference for the expected position of the hydroxyl group absorption in the target molecule. Another related compound with a hydroxyl group showed a vibrational band at 3433 cm⁻¹. rsc.org

Characterization of Oxazole (B20620) Ring and Phenyl Substituent Vibrations

The IR spectrum will also display characteristic absorptions for the isoxazole ring and the phenyl substituents. The C=N stretching vibration of the isoxazole ring is typically found in the region of 1500-1650 cm⁻¹. For 3,5-diphenylisoxazole derivatives, this band is often observed around 1570-1610 cm⁻¹. rjpbcs.comnih.gov The N-O stretching vibration is expected to appear in the 1300-1450 cm⁻¹ region. rjpbcs.com

The phenyl groups will give rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings usually appear as a series of sharp bands in the 1450-1600 cm⁻¹ region. Additionally, strong absorptions corresponding to the out-of-plane C-H bending of the monosubstituted phenyl rings are expected in the 690-770 cm⁻¹ range. rjpbcs.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Isoxazole C=N | C=N Stretch | 1500 - 1650 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Isoxazole N-O | N-O Stretch | 1300 - 1450 |

| Phenyl C-H Bend | C-H Out-of-plane Bend | 690 - 770 |

Note: Data is based on characteristic group frequencies and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a crucial technique for probing the electronic structure of conjugated molecules. For this compound, the spectrum is dominated by the extensive π-system formed by the phenyl rings and the isoxazole core.

The electronic absorption spectrum of compounds based on the 3,5-diphenyl-1,2-oxazole scaffold is characterized by intense absorption bands in the UV region, typically arising from π → π* electronic transitions within the conjugated aromatic system. The core structure involves the isoxazole heterocycle and two phenyl rings, creating a delocalized π-electron system.

The primary electronic transitions observed are attributed to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this diphenyl-oxazole system, these orbitals are predominantly of π character, distributed across both the phenyl and oxazole rings. The conjugation between the rings allows for lower energy transitions compared to the isolated chromophores (benzene and oxazole).

Generally, azo compounds exhibit a low-intensity n-π* transition in the visible range and a high-intensity π–π* band in the UV region due to conjugation. nist.gov The electronic spectra of similar aromatic azo compounds typically show two main bands: one in the UV region (252–265 nm) for π–π* transitions within the aromatic rings, and a second one at longer wavelengths (380–392 nm) for π–π* transitions involving the entire conjugated system. nist.gov The introduction of the hydroxymethyl (-CH₂OH) group at the 4-position is not expected to dramatically alter the primary absorption maxima, as it is not a strong chromophore and is insulated from the main conjugated system by a methylene bridge. However, as an auxochrome, it may cause subtle shifts (either bathochromic or hypsochromic) and changes in the molar absorptivity.

Table 1: Typical Electronic Transitions for Phenyl-Oxazole Systems

| Transition Type | Typical Wavelength Range (nm) | Associated Chromophore |

| π → π | 250 - 290 | Phenyl rings |

| π → π | 280 - 350 | Full Diphenyl-Oxazole Conjugated System |

| n → π* | > 300 (low intensity) | Heterocyclic Oxazole Ring (N=C, C=O) |

Solvatochromism refers to the change in the color of a solution, or more precisely, a shift in the absorption or emission spectra of a compound upon changing the polarity of the solvent. researchgate.netufms.br This phenomenon provides valuable insight into the difference in the dipole moment between the ground state (μ_g) and the excited state (μ_e) of a molecule.

For molecules like this compound, which possess a degree of charge separation, the interaction with solvent dipoles can stabilize the ground and excited states differently.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state (μ_e > μ_g), an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for the electronic transition, resulting in a bathochromic (red) shift to longer wavelengths. researchgate.net

Negative Solvatochromism (Blue Shift): Conversely, if the ground state is more polar than the excited state (μ_e < μ_g), polar solvents will preferentially stabilize the ground state, increasing the energy gap and causing a hypsochromic (blue) shift to shorter wavelengths. researchgate.net

The oxazole core, being electron-withdrawing, combined with the electron-donating phenyl rings, can lead to an excited state with significant charge-transfer character, making it more polar than the ground state. Studies on similar oxazolone (B7731731) derivatives have shown that the excited state is more polarizable than the ground state. researchgate.net The presence of the hydroxyl group in this compound can also participate in hydrogen bonding with protic solvents (e.g., ethanol, methanol), which can further influence the electronic spectra, often leading to distinct behavior compared to aprotic solvents of similar polarity. researchgate.net By analyzing the spectral shifts in various solvents using models like the Lippert-Mataga equation, it is possible to estimate the change in dipole moment upon excitation.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₆H₁₃NO₂), the exact molecular mass can be calculated for high-resolution mass spectrometry (HRMS) analysis.

Calculated Molecular Mass:

Formula: C₁₆H₁₃NO₂

Monoisotopic Mass: 251.0946 g/mol

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 251. The fragmentation of the parent 3,5-diphenylisoxazole (m/z 221) is known to proceed through pathways that can involve rearrangement to a 2,5-diphenyloxazole (B146863) cation radical or fragmentation into smaller ions like benzoyl cation (C₆H₅CO⁺, m/z 105) and phenyl cation (C₆H₅⁺, m/z 77). rjpbcs.comrsc.org

For this compound, the fragmentation pattern is expected to be influenced by the hydroxymethyl group, providing additional characteristic fragmentation pathways.

Expected Fragmentation Pathways:

Loss of a hydroxyl radical (•OH): [M - 17]⁺ leading to a peak at m/z 234.

Loss of water (H₂O): [M - 18]⁺, a common fragmentation for alcohols, giving a peak at m/z 233.

Loss of formaldehyde (B43269) (CH₂O): [M - 30]⁺ via a rearrangement, resulting in the 3,5-diphenylisoxazole cation radical at m/z 221.

Cleavage of the C-C bond: Loss of the hydroxymethyl radical (•CH₂OH), [M - 31]⁺, leading to an ion at m/z 220.

Formation of benzoyl cation: A stable fragment corresponding to [C₆H₅CO]⁺ at m/z 105.

Formation of phenyl cation: [C₆H₅]⁺ at m/z 77.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Formula | Identity/Origin |

| 251 | [C₁₆H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 234 | [C₁₆H₁₂NO]⁺ | Loss of •OH |

| 233 | [C₁₆H₁₁NO]⁺ | Loss of H₂O |

| 221 | [C₁₅H₁₁NO]⁺ | Loss of CH₂O |

| 220 | [C₁₅H₁₀NO]⁺ | Loss of •CH₂OH |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as (3-phenylisoxazol-5-yl)methanol and other substituted isoxazoles, allows for a detailed prediction of its structural features. nih.govresearchgate.net

The molecular geometry will be dictated by the planarity of the isoxazole ring and the rotational freedom of the two phenyl rings and the hydroxymethyl group. The dihedral angles between the planes of the phenyl rings and the central isoxazole ring are of particular interest. Steric hindrance between the ortho-hydrogens of the phenyl rings and the substituents on the isoxazole ring typically forces the phenyl rings to be twisted out of the plane of the heterocycle. For (3-phenylisoxazol-5-yl)methanol, the dihedral angle between the isoxazole and phenyl rings is 25.82°. nih.gov A similar non-planar conformation is expected for the title compound.

A crucial feature of the crystal packing for this compound would be the intermolecular interactions, particularly hydrogen bonding facilitated by the hydroxyl group of the hydroxymethyl substituent. nih.gov This hydroxyl group can act as both a hydrogen bond donor (H-donor) and an acceptor (H-acceptor).

Expected Intermolecular Interactions:

O-H···N Hydrogen Bonds: The hydroxyl proton can form a strong hydrogen bond with the nitrogen atom of the isoxazole ring of an adjacent molecule. This is a common and robust interaction motif in nitrogen-containing heterocycles. nih.govresearchgate.netcam.ac.uk

O-H···O Hydrogen Bonds: The hydroxyl group can also form hydrogen bonds with the oxygen of the isoxazole ring or the oxygen of another hydroxyl group, leading to the formation of chains or dimeric structures. nih.govresearchgate.net

π-π Stacking: The electron-rich phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be in either a parallel-displaced or T-shaped arrangement.

These combined interactions would likely result in a well-defined three-dimensional supramolecular architecture. The hydrogen bonding network, in particular, would be a dominant factor in determining the crystal packing arrangement. nih.govmdpi.com

Table 3: Predicted Crystallographic Parameters and Interaction Geometries

| Parameter | Expected Feature/Value | Significance |

| Molecular Geometry | ||

| Phenyl-Isoxazole Dihedral Angle | 20° - 40° | Indicates a non-planar molecular conformation due to steric effects. |

| Isoxazole Ring | Essentially planar | Typical for aromatic heterocyclic rings. |

| Intermolecular Interactions | ||

| O-H···N Bond Distance | 2.8 - 3.1 Å | Primary hydrogen bonding motif directing crystal packing. nih.gov |

| O-H···O Bond Distance | 2.7 - 2.9 Å | Alternative hydrogen bonding that can form chains or networks. nih.gov |

| π-π Stacking Centroid Distance | 3.4 - 3.8 Å | Indicates stabilizing interactions between aromatic rings. |

Theoretical and Computational Investigations of 3,5 Diphenyl 1,2 Oxazol 4 Yl Methanol

Quantum Chemical Studies (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical methods provide a powerful toolkit for understanding the intrinsic properties of molecules. For (3,5-Diphenyl-1,2-oxazol-4-yl)methanol, Density Functional Theory (DFT) and ab initio calculations offer profound insights into its electronic structure, geometry, and reactive nature.

Electronic Structure and Optimized Molecular Geometries

Computational studies, primarily employing DFT with various functionals and basis sets, have been instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. These calculations reveal a non-planar structure, characterized by the relative orientations of the two phenyl rings and the methanol (B129727) group with respect to the central 1,2-oxazole core.

The optimized geometry is a result of a delicate balance between electronic effects, such as conjugation between the phenyl rings and the oxazole (B20620) system, and steric hindrance between the bulky substituents. Bond lengths and angles within the molecule are in good agreement with expected values for similar heterocyclic systems. For instance, the C-C bond lengths in the phenyl rings typically range from 1.38 to 1.40 Å, while the C-O and C-N bonds within the oxazole ring exhibit lengths indicative of their partial double bond character. The dihedral angles between the planes of the phenyl rings and the oxazole ring are of particular interest as they dictate the extent of π-electron delocalization across the molecule.

| Parameter | Value (Å/°) |

| Bond Lengths (Å) | |

| C-C (Phenyl) | 1.38 - 1.40 |

| C-O (Oxazole) | ~1.36 |

| N-O (Oxazole) | ~1.42 |

| C-N (Oxazole) | ~1.31 |

| C-C (Oxazole) | ~1.44 |

| C-O (Methanol) | ~1.43 |

| Bond Angles (°) | |

| C-O-N (Oxazole) | ~108 |

| O-N-C (Oxazole) | ~110 |

| N-C-C (Oxazole) | ~112 |

| C-C-O (Oxazole) | ~105 |

| Dihedral Angles (°) | |

| Phenyl Ring 1 - Oxazole | Variable |

| Phenyl Ring 2 - Oxazole | Variable |

Note: The values presented are typical and can vary slightly depending on the level of theory and basis set used in the calculation.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is typically localized on the electron-rich regions of the molecule, often involving the π-systems of the phenyl rings and the oxazole core. The LUMO, conversely, is distributed over the electron-deficient areas, representing the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap for 3,5-diphenylisoxazole (B109209) derivatives has been computationally estimated to be in the range of 1.07 to 6.50 eV. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Varies | Localized on phenyl rings and oxazole core |

| LUMO | Varies | Distributed over the π-antibonding system |

| Energy Gap (eV) | 1.07 - 6.50 | Indicator of chemical reactivity |

Note: The specific energies of the HOMO, LUMO, and the resulting energy gap are highly dependent on the computational method and solvent environment considered.

Reactivity Descriptors (e.g., Fukui Functions) and Preferential Sites for Chemical Reactions

To gain a more quantitative understanding of reactivity, various reactivity descriptors derived from DFT are employed. Fukui functions, for instance, are powerful tools for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

By analyzing the Fukui functions for this compound, it is possible to predict which atoms are most likely to donate or accept electrons in a chemical reaction. Generally, atoms with high values of the Fukui function for nucleophilic attack (f+) are susceptible to attack by nucleophiles, while those with high values for electrophilic attack (f-) are prone to attack by electrophiles. For this molecule, the oxygen and nitrogen atoms of the oxazole ring, as well as specific carbon atoms on the phenyl rings, are often identified as key reactive centers.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound and their corresponding frequencies and intensities, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data to confirm the molecular structure and assign specific spectral bands to the vibrations of different functional groups.

Key vibrational modes for this molecule include the C-H stretching of the aromatic rings, the C=N and C=C stretching vibrations of the oxazole and phenyl rings, the C-O stretching of the methanol group, and various bending and torsional modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior of this compound.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds, particularly those connecting the phenyl rings and the methanol group to the oxazole core, allows for multiple possible conformations of this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be constructed. The minima on this surface correspond to stable or metastable conformations, while the saddle points represent transition states for conformational changes. This analysis is crucial for understanding the flexibility of the molecule and how its shape can influence its interactions with other molecules, such as biological receptors. The relative energies of different conformers are determined by a complex interplay of steric and electronic factors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the time-evolution of molecular systems, offering insights into their dynamic behavior and thermodynamic stability. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the dynamic properties of this molecule can be inferred from simulations of other bioactive isoxazole (B147169) and phenyl-substituted heterocyclic compounds. researchgate.netresearchgate.net

MD simulations of small molecules in solution, typically using explicit solvent models, can elucidate conformational flexibility, intramolecular interactions, and the stability of different rotamers. For this compound, key areas of dynamic behavior would include the rotational freedom of the two phenyl rings and the hydroxymethyl group relative to the central isoxazole core.

The stability of a molecule like this compound in a biological environment is crucial for its potential applications. MD simulations of ligands within protein binding pockets have been used to assess the stability of the ligand-receptor complex. mdpi.com In such studies, the root-mean-square deviation (RMSD) of the ligand's atomic positions from a reference structure is monitored over time. A stable RMSD profile suggests that the ligand maintains a consistent binding pose. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the molecule exhibit the most significant conformational changes. For this compound, the phenyl rings and the methanol moiety would be expected to show higher RMSF values compared to the more rigid isoxazole ring.

Hydrogen bonding plays a critical role in the stability and interaction of molecules. MD simulations allow for the detailed analysis of hydrogen bond formation and lifetime, both intramolecularly and with surrounding solvent molecules or protein residues. nih.gov The hydroxyl group of the methanol substituent in this compound is a key hydrogen bond donor and acceptor, and its interactions would be a primary focus of such simulations.

A hypothetical MD simulation of this compound in an aqueous solvent box would likely involve the parameters outlined in the table below.

| Parameter | Typical Value/Method | Rationale |

|---|---|---|

| Force Field | GAFF (General Amber Force Field), CHARMM36 | Commonly used for organic molecules to define bonded and non-bonded interactions. |

| Solvent Model | TIP3P, SPC/E | Explicit water models to simulate aqueous environment. |

| System Size | ~10,000 atoms | Sufficient to solvate the molecule and avoid self-interaction artifacts. |

| Simulation Time | 100-200 ns | Allows for adequate sampling of conformational space for a small molecule. researchgate.net |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

Quantitative Structure-Property Relationship (QSPR) Studies of Related Oxazole Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural or physicochemical properties of compounds with their observed physical, chemical, or biological properties. researchgate.net These models are instrumental in predicting the properties of new or untested compounds, thereby guiding molecular design and optimization. While specific QSPR studies on this compound are not prominent in the literature, numerous studies on related oxazole and isoxazole derivatives provide a framework for understanding how structural modifications influence various properties. researchgate.net

QSPR studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. The goal is to identify a subset of these descriptors that can accurately predict a property of interest through a statistically validated model, often developed using techniques like multiple linear regression (MLR) or machine learning algorithms.

For oxazole derivatives, QSPR models have been developed to predict properties such as lipophilicity (logP), which is crucial for drug absorption and distribution. researchgate.net Other modeled properties include antifungal activity, antibacterial activity, and inhibitory activity against specific enzymes. nih.gov The development of a robust QSPR model relies on a dataset of compounds with diverse structures and accurately measured properties.

The table below summarizes common molecular descriptors used in QSPR studies of heterocyclic compounds and the properties they are often used to predict.

| Descriptor Type | Example Descriptors | Predicted Properties |

|---|---|---|

| Topological | Wiener index, Zagreb indices, Randić connectivity index | Boiling point, viscosity, surface tension |

| Geometrical (3D) | Molecular surface area, molecular volume, ovality | Solubility, melting point, binding affinity |

| Electrostatic | Dipole moment, partial charges on atoms | Reactivity, protein-ligand interactions |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges | Reactivity, electronic properties, spectral properties |

| Constitutional | Molecular weight, number of specific atoms or functional groups | General physical properties |

For a molecule like this compound, QSPR models could potentially predict its solubility, lipophilicity, and potential biological activities based on descriptors calculated from its structure. The presence of the two phenyl rings would significantly contribute to descriptors related to aromaticity and hydrophobicity, while the methanol group would influence descriptors related to hydrogen bonding capacity and polarity.

Applications of 3,5 Diphenyl 1,2 Oxazol 4 Yl Methanol As a Versatile Chemical Scaffold in Advanced Synthesis

Role as a Chiral Building Block and Synthetic Intermediate for Complex Molecules

The hydroxymethyl group of (3,5-Diphenyl-1,2-oxazol-4-yl)methanol serves as a crucial handle for its use as a synthetic intermediate. This functional group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, enabling the introduction of diverse functionalities. While specific examples detailing the use of this compound as a chiral building block are not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest its potential.

Enantiomerically pure forms of this alcohol, if obtained through resolution or asymmetric synthesis, could serve as valuable chiral synthons. The inherent rigidity of the diphenylisoxazole core would allow for the predictable transfer of stereochemical information. For instance, its derivatives could be employed in diastereoselective reactions where the bulky phenyl groups direct the approach of incoming reagents.

The synthesis of related structures, such as (3-phenylisoxazol-5-yl)methanol, has been reported, and its crystal structure reveals key intermolecular interactions that can influence its assembly and reactivity. nih.govnih.gov The synthesis of various 3,5-diphenylisoxazole (B109209) derivatives often proceeds from chalcones, which are versatile precursors in organic synthesis. nih.gov This synthetic accessibility underscores the potential for creating a library of derivatives from the this compound scaffold for use in the synthesis of complex molecules.

Development of Oxazole-Based Ligands in Transition Metal Catalysis and Asymmetric Reactions

The nitrogen atom of the isoxazole (B147169) ring and the oxygen of the hydroxymethyl group in this compound provide potential coordination sites for metal ions. Modification of the hydroxyl group to incorporate other donor atoms, such as phosphorus or additional nitrogen atoms, can lead to the formation of bidentate or tridentate ligands. These oxazole-based ligands are of significant interest in transition metal catalysis due to their electronic properties and steric tunability.

While specific ligands derived directly from this compound are not prominently featured in the literature, the broader class of oxazoline-containing ligands has been extensively used in asymmetric catalysis. thepharmajournal.com The principles of ligand design suggest that chiral ligands incorporating the rigid 3,5-diphenylisoxazole backbone could be effective in a range of enantioselective transformations. For example, transition metal complexes of such ligands could be applied in asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The synthesis of transition metal derivatives of related heterocyclic systems, such as 3,4-diphenyl-5-mercapto-1,2,4-triazole, has been reported, demonstrating the feasibility of coordinating metals to such scaffolds. ias.ac.innih.gov

Integration into Supramolecular Architectures and Functional Materials

The planar and rigid nature of the 3,5-diphenylisoxazole core, combined with the hydrogen-bonding capability of the hydroxymethyl group, makes this compound an attractive building block for supramolecular chemistry and crystal engineering. The formation of hydrogen-bonded networks can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures.

Studies on the crystal structure of related compounds, such as (3-phenylisoxazol-5-yl)methanol, have shown the presence of intermolecular O-H···O hydrogen bonds that link molecules into ribbons. nih.gov Similar interactions would be expected for this compound, potentially leading to the formation of predictable supramolecular synthons. The phenyl groups can further engage in π-π stacking interactions, adding another dimension to the control of the solid-state structure. The synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid also highlight the role of hydrogen bonding in the formation of supramolecular structures. researchgate.net

Functional Materials and Optoelectronic Applications (e.g., Fluorescent Dyes, Electron-Accepting Units)

Isoxazole derivatives are known to possess interesting photophysical properties, and their incorporation into larger conjugated systems can lead to the development of functional materials for optoelectronic applications. While the fluorescence properties of this compound itself are not widely reported, related isoxazole and oxazole (B20620) derivatives have been investigated as fluorescent probes and components of organic light-emitting diodes (OLEDs). nih.govnih.gov

The 3,5-diphenylisoxazole scaffold can act as a core unit that can be further functionalized at the 4-position via the methanol (B129727) group to tune its electronic and photophysical properties. For instance, attachment of electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics of the molecule. The development of new fluorescent materials for pH sensing based on other heterocyclic systems demonstrates the potential for creating responsive materials from such scaffolds. rsc.org

Rational Design of Novel Scaffolds in Medicinal Chemistry Research

The isoxazole ring is a common feature in many pharmaceuticals, and the 3,5-diphenylisoxazole scaffold has been explored for its potential in medicinal chemistry. ufrj.br

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. ufrj.brctppc.orgdrugdesign.orgestranky.skresearchgate.net The isoxazole ring is often used as a bioisostere for other functional groups, such as amide or ester groups, due to its similar size, shape, and ability to participate in hydrogen bonding.

The 3,5-diphenylisoxazole core provides a rigid framework that can be used to orient pharmacophoric groups in a specific spatial arrangement. While direct examples of bioisosteric replacement using the this compound moiety are scarce, the general principle is well-established for the isoxazole ring. For instance, 3,5-disubstituted isoxazole derivatives have been investigated as potential inhibitors of inflammation and cancer. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand the binding modes of potential drug candidates with their protein targets.

While specific molecular docking studies for this compound were not found, numerous studies have been conducted on related isoxazole derivatives. These studies reveal that the isoxazole ring can participate in various interactions with amino acid residues in the active site of a protein, including hydrogen bonding and hydrophobic interactions. For example, molecular docking studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives have been performed to evaluate their anticancer activity. sdiarticle3.com Similarly, docking studies on 3-phenyl-5-furan isoxazole derivatives have been used to investigate their anti-inflammatory potential. acu.edu.in These studies provide a framework for how this compound and its derivatives could be computationally evaluated as potential therapeutic agents.

Scaffold Derivatization for Targeted Biological Activity Exploration

The this compound framework serves as a versatile and privileged scaffold in medicinal chemistry, offering a robust platform for the synthesis of diverse derivatives aimed at exploring a wide range of biological activities. The inherent structural features of the 3,5-diphenyl isoxazole core, including its planarity, electronic properties, and the synthetic accessibility of the 4-methanol group, allow for systematic structural modifications. Researchers have leveraged this scaffold to develop novel compounds with potential therapeutic applications, particularly in oncology and antimicrobial research. nih.govsaapjournals.orgnih.gov

The derivatization of this scaffold typically involves modifications at the phenyl rings at positions 3 and 5, or the transformation of the 4-methanol group into other functional moieties. These modifications are strategically designed to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and electronic distribution, thereby enhancing interactions with specific biological targets. nih.govijpca.org The isoxazole ring itself is a critical pharmacophore, known to be present in several clinically used drugs like the COX-2 inhibitor valdecoxib, highlighting its significance in drug design. ijpca.orgresearchgate.net

Recent studies have focused on synthesizing series of 3,5-diaryl isoxazole derivatives to evaluate their potential as anticancer agents. nih.gov For instance, a series of novel compounds sharing the 3,5-diarylisoxazole core was synthesized and evaluated for antiproliferative activity against the human prostate cancer cell line (PC3). nih.gov The introduction of various substituents on the phenyl rings led to compounds with varying degrees of efficacy and selectivity. nih.gov Similarly, other research efforts have explored the antioxidant and antifungal properties of newly synthesized 3,5-diphenyl isoxazole derivatives. saapjournals.org These explorations underscore the adaptability of the core structure for generating compounds with distinct biological profiles. nih.govsaapjournals.orgresearchgate.net

The table below summarizes the findings from studies where the 3,5-diphenyl isoxazole scaffold was derivatized to explore specific biological activities.

Table 1: Biological Activity of this compound Derivatives

| Compound Derivative | Target Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|

| 3,5-diaryl isoxazole derivatives | Anticancer (Prostate Cancer) | Compound 26 (specific structure proprietary to the study) showed high selectivity against PC3 cancer cells compared to non-tumorigenic PNT1a cells, comparable to 5-Fluorouracil. Molecular docking suggested binding to Ribosomal protein S6 kinase beta-1 (S6K1). | nih.gov |

| Substituted 3,5-diphenyl isoxazoles | Anti-inflammatory | Derivatives were evaluated using the carrageenan-induced rat paw edema method, demonstrating varying degrees of anti-inflammatory activity based on substitution patterns. | rjpbcs.com |

| Various 3,5-diphenyl isoxazole derivatives | Antifungal & Antioxidant | A series of ten derivatives was synthesized. Selected compounds were evaluated, showing potential as both antifungal and antioxidant agents. | saapjournals.org |

Mechanistic Studies of Oxazole Derivatives in Corrosion Inhibition

Oxazole derivatives have emerged as a promising class of organic corrosion inhibitors, particularly for protecting metals like mild steel in aggressive acidic environments. koreascience.krj-cst.orgkoreascience.kr Mechanistic studies reveal that their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ijcsi.proresearchgate.net The mechanism of this interaction is complex, involving both physical and chemical adsorption processes. researchgate.netsemanticscholar.org

The adsorption process is facilitated by the molecular structure of the oxazole derivatives. These molecules contain heteroatoms (nitrogen and oxygen) with lone pairs of electrons and often possess aromatic rings with delocalized π-electrons. newsama.com These features allow the inhibitor molecules to interact with the metal surface. The nitrogen and oxygen atoms can coordinate with vacant d-orbitals of the metal atoms, while the π-electrons of the aromatic rings can also participate in the adsorption process. newsama.comosti.gov This leads to the formation of a stable, adsorbed film on the metal surface. researchgate.net

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are crucial tools for elucidating the inhibition mechanism. ijcsi.proresearchgate.net Potentiodynamic polarization studies often indicate that oxazole derivatives function as mixed-type inhibitors. ijcsi.prosemanticscholar.org This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, albeit sometimes with a predominance of one effect over the other. ijcsi.prosemanticscholar.orgresearchgate.net EIS measurements further confirm the formation of a protective film by showing an increase in charge transfer resistance and a decrease in the double-layer capacitance at the metal-solution interface upon the addition of the inhibitor. ijcsi.proresearchgate.net

The adsorption of these inhibitors on the metal surface typically follows established adsorption isotherms, such as the Langmuir adsorption isotherm. ijcsi.prosemanticscholar.orgresearchgate.net This model implies the formation of a monolayer of inhibitor molecules on the metal surface. Quantum chemical calculations, using methods like Density Functional Theory (DFT), provide deeper insight into the inhibitor-metal interaction at a molecular level. ijcsi.pronewsama.comresearchgate.net These theoretical studies correlate the molecular properties of the inhibitors—such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment—with their inhibition efficiency. newsama.comresearchgate.net A higher HOMO energy, for example, is associated with a greater ability of the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition performance. newsama.com

Table 2: Mechanistic Details of Oxazole Derivatives in Corrosion Inhibition

| Inhibition Mechanism Aspect | Description | Key Findings from Studies | Reference(s) |

|---|---|---|---|

| Mode of Action | Adsorption of inhibitor molecules on the metal surface. | The inhibitive effect occurs through the adsorption of molecules, forming a protective barrier against the corrosive species. | koreascience.krijcsi.proresearchgate.net |

| Type of Inhibition | Mixed-type (anodic and cathodic). | Polarization curves reveal that most oxazole derivatives act as mixed-type inhibitors, sometimes with a cathodic predominance. | ijcsi.prosemanticscholar.orgresearchgate.net |

| Adsorption Isotherm | Langmuir Adsorption Isotherm. | The adsorption process on mild steel surfaces was found to obey the Langmuir isotherm, suggesting monolayer adsorption. | ijcsi.prosemanticscholar.orgresearchgate.net |

| Electrochemical Evidence (EIS) | Increased charge transfer resistance (Rct) and decreased double-layer capacitance (Cdl). | Nyquist plots show single semicircles, and impedance data analysis confirms the formation of a protective layer on the electrode surface. | ijcsi.proresearchgate.net |

| Quantum Chemical Insights (DFT) | Correlation between molecular structure and inhibition efficiency. | Inhibition efficiency increases with higher HOMO energy and lower energy gap (ΔE). N and O atoms are the most probable sites for bonding to the metal surface via electron donation. | ijcsi.pronewsama.comresearchgate.net |

Q & A

Q. What are the standard synthetic routes for preparing (3,5-diphenyl-1,2-oxazol-4-yl)methanol?

The synthesis of oxazole derivatives typically involves cyclization reactions. A general method involves refluxing precursors (e.g., substituted hydrazides or aldehydes) in polar aprotic solvents like DMSO or ethanol under acidic or basic conditions. For example, analogous compounds are synthesized by refluxing hydrazide derivatives with aldehydes, followed by distillation and crystallization . Key steps include:

- Reaction optimization : Adjusting molar ratios (e.g., 0.001–0.004 mol) and reflux duration (4–18 hours).

- Workup : Distillation under reduced pressure, ice-water quenching, and recrystallization (e.g., ethanol-water mixtures).

- Yield improvement : Yield (~65% in similar syntheses) can be enhanced by controlling stoichiometry and solvent purity .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Comprehensive characterization requires:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydroxyl group presence. 2D NMR (COSY, HMQC, HMBC) resolves structural ambiguities, as demonstrated for related oxazole-sulfonyl compounds .

- Mass spectrometry (GC-MS/HPLC-MS) : Identifies molecular ions and fragmentation patterns. For example, benzonitrile (m/z 103) and biphenyl (m/z 154) were detected in pyrolysis studies of analogous oxadiazoles .

- Melting point analysis : Consistency with literature values (e.g., 141–143°C for similar triazole derivatives) .

Q. What are the stability considerations for this compound under thermal conditions?

Thermal stability studies on analogous 1,2-oxadiazoles reveal decomposition pathways. At 700–800°C, compounds fragment into benzonitrile, biphenyl, and carbamate derivatives. Key findings:

- Decomposition products : Identified via GC-MS and HPLC, with starting material recovery as low as 54% at 700°C .

- Reactivity with solvents : Methanol reacts with decomposition intermediates (e.g., phenyl isocyanate), forming methyl phenylcarbamate .

- Storage recommendations : Store in inert atmospheres below 25°C to prevent unintended thermal degradation.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking and dynamics simulations using crystal structures (e.g., BRD4 bromodomains, PDB: 4WIV) can model ligand-protein interactions. Steps include:

- Ligand preparation : Optimize 3D geometry with tools like OpenEye Toolkits .

- Binding affinity analysis : Compare docking scores (e.g., AutoDock Vina) with known ligands (e.g., imidazo[1,2-a]pyrazin-3-amine derivatives) .

- Validation : Cross-reference with experimental bioactivity data (e.g., IC₅₀ values from enzyme assays).

Q. What methodologies resolve contradictions in biological activity data for oxazole derivatives?

Contradictory results in bioassays may arise from:

- Experimental variability : Differences in cell lines (e.g., cancer vs. primary cells) or assay conditions (e.g., serum concentration).

- Data triangulation : Combine in vitro (e.g., hemorheological activity ) and in silico results.

- Statistical rigor : Apply ANOVA or Bayesian analysis to assess significance. Replicate studies with independent batches to confirm reproducibility .

Q. How is the hemorheological activity of this compound evaluated in vitro?

A validated approach includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.